molecular formula C20H18N4O4S B11184350 Ethyl 4-{3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate

Ethyl 4-{3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate

Cat. No.: B11184350
M. Wt: 410.4 g/mol
InChI Key: VEMISNUMGCHTLT-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound that features a benzothiazole moiety, a hydrazinyl group, and a pyrrolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate electrophile.

    Hydrazinyl Group Introduction: The benzothiazole derivative is then reacted with hydrazine hydrate to introduce the hydrazinyl group.

    Pyrrolidinyl Ring Formation: The hydrazinyl-benzothiazole intermediate is further reacted with a suitable dicarbonyl compound to form the pyrrolidinyl ring.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety or the ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized benzothiazole derivatives.

    Reduction: Reduced alcohol derivatives.

    Substitution: Substituted benzothiazole or ester derivatives.

Scientific Research Applications

Ethyl 4-{3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in disease pathways, such as those in tuberculosis or cancer.

    Pathways Involved: It may inhibit key enzymes or disrupt cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Benzothiazole Moiety: Provides unique biological activity.

    Hydrazinyl Group: Enhances reactivity and potential for forming various derivatives.

    Pyrrolidinyl Ring: Adds structural complexity and potential for diverse chemical reactions.

Biological Activity

Ethyl 4-{3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl}benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

Compound Overview

  • Molecular Formula : C20H18N4O4S
  • Molecular Weight : 410.45 g/mol
  • CAS Number : 956263-20-0
  • LogP : 2.8199
  • Polar Surface Area : 84.028 Ų

Synthesis

The synthesis of this compound typically involves a multi-step process that combines the hydrazine derivative of benzothiazole with a pyrrolidinone precursor. This synthetic route is crucial for achieving the desired biological activity and structural integrity of the compound.

Antimicrobial Properties

Research has indicated that compounds containing benzothiazole moieties exhibit notable antimicrobial activities. This compound has been tested against various bacterial strains and fungi, showing promising results:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1464 µg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
MCF-712.5
A54915.8
HeLa9.6

The structure-activity relationship indicates that modifications to the hydrazine and benzothiazole components can enhance efficacy.

Anti-inflammatory Effects

Studies have shown that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.
  • Receptor Modulation : It can modulate receptor activity linked to inflammation and cancer progression.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental models:

  • Zebrafish Embryo Toxicity Study : A toxicity assessment on zebrafish embryos revealed an LC50 value of approximately 20 mg/L, indicating low toxicity while maintaining significant biological activity .
  • In Vivo Tumor Growth Inhibition : In mouse models bearing xenograft tumors derived from human cancer cell lines, treatment with the compound resulted in a significant reduction in tumor volume compared to controls .

Properties

Molecular Formula

C20H18N4O4S

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 4-[3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H18N4O4S/c1-2-28-19(27)12-7-9-13(10-8-12)24-17(25)11-15(18(24)26)22-23-20-21-14-5-3-4-6-16(14)29-20/h3-10,15,22H,2,11H2,1H3,(H,21,23)

InChI Key

VEMISNUMGCHTLT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

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